{[(2E)-piperidin-2-ylidene]amino}formonitrile
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridin-6-ylcyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-9-6-3-1-2-4-8-6/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVRGOSGHSTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242995 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97482-06-9 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-piperidin-2-ylidene]amino}formonitrile typically involves the reaction of piperidine derivatives with formonitrile under specific conditions. One common method involves the use of a nickel catalyst to facilitate the reaction. The reaction conditions often include mild temperatures and the presence of an aromatic substituent to enhance regioselectivity .
Industrial Production Methods
Industrial production of {[(2E)-piperidin-2-ylidene]amino}formonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
{[(2E)-piperidin-2-ylidene]amino}formonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may yield piperidines.
Scientific Research Applications
{[(2E)-piperidin-2-ylidene]amino}formonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2E)-piperidin-2-ylidene]amino}formonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {[(2E)-piperidin-2-ylidene]amino}formonitrile with structurally related cyanamide derivatives, focusing on molecular features, functional groups, and biological activities.
Structural Analogues with Varying Heterocycles
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Notable Properties/Applications | Evidence IDs |
|---|---|---|---|---|---|
| {[(2E)-Piperidin-2-ylidene]amino}formonitrile | C₆H₉N₃ (inferred) | ~136.17 (estimated) | Six-membered piperidine ring, E-configuration imino group, nitrile | Potential insecticidal activity (inferred from neonicotinoid analogs) | |
| {[(2E)-Pyrrolidin-2-ylidene]amino}formonitrile | C₅H₇N₃ (inferred) | ~121.13 (estimated) | Five-membered pyrrolidine ring, E-configuration | Smaller ring size may reduce steric hindrance; unconfirmed bioactivity | |
| ({3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile | C₁₀H₉ClN₄S | 252.72 | Thiazolidine ring, chloropyridinylmethyl substituent | Neonicotinoid insecticide (e.g., Thiacloprid analog); LC₅₀ = 3.92 (rainbow trout) | |
| (2E)-(2-Fluorophenyl)sulfonylacetonitrile | C₁₃H₁₃FN₂O₂S | 280.32 | Piperidine ring, fluorophenylsulfonyl group | Electron-withdrawing sulfonyl group; research use (non-biological) | |
| ({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile | C₇H₄N₄S | 176.20 | Fused thiazole-pyridine ring, unsaturated system | Increased aromaticity; potential stability in organic solvents |
Functional Group Variations
- Nitrile Position and Substituents: The target compound’s nitrile is directly attached to the imino group, while analogs like [(4-hydroxy-3-methylphenyl)sulfanyl]formonitrile () feature a thiocyanate (–SC≡N) group. The sulfonyl (–SO₂–) group in (2E)-(2-fluorophenyl)sulfonylacetonitrile () introduces strong electron-withdrawing effects, which may stabilize the nitrile group during reactions .
- Ring Systems: Piperidine vs. Pyrrolidine: The six-membered piperidine ring likely offers greater conformational flexibility than the five-membered pyrrolidine analog, influencing binding to biological targets (e.g., insect nicotinic acetylcholine receptors) . Thiazolidine vs.
Biological Activity
{[(2E)-piperidin-2-ylidene]amino}formonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Synthesis
The synthesis of {[(2E)-piperidin-2-ylidene]amino}formonitrile typically involves the reaction of piperidine derivatives with formonitrile under controlled conditions. The method can vary based on the desired purity and yield, but common techniques include refluxing in organic solvents and using catalysts to enhance reaction rates.
Antimicrobial Properties
Research indicates that compounds with a piperidine core exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Anti-inflammatory Effects
Compounds similar to {[(2E)-piperidin-2-ylidene]amino}formonitrile have demonstrated anti-inflammatory properties. Studies have shown that piperidine derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of piperidine derivatives has been extensively studied. For example, certain analogs have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . The structure-activity relationship (SAR) studies highlight that modifications in the piperidine ring can enhance potency against various cancer cell lines.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of synthesized piperidine derivatives, including {[(2E)-piperidin-2-ylidene]amino}formonitrile. The results indicated moderate to strong activity against multiple bacterial strains, with a notable inhibition zone observed for Escherichia coli .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays were conducted to assess the anti-inflammatory effects of {[(2E)-piperidin-2-ylidene]amino}formonitrile. The compound was shown to significantly reduce nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .
Research Findings
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate to strong | Disruption of cell wall synthesis |
| Anti-inflammatory | Significant reduction | Inhibition of nitric oxide production |
| Anticancer | Induction of apoptosis | Activation of apoptotic signaling pathways |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing {[(2E)-piperidin-2-ylidene]amino}formonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via one-pot methods involving sulfonylation and cyclization. For example, analogous derivatives like (2E,Z)-(2-fluoro-4-methylphenyl)sulfonylacetonitrile were synthesized with yields up to 94% using optimized stoichiometry and reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and the use of Lewis acid catalysts. LC/MS and NMR are critical for confirming intermediate formation.
Q. Which spectroscopic techniques are most reliable for characterizing {[(2E)-piperidin-2-ylidene]amino}formonitrile and resolving tautomeric ambiguities?
- Methodological Answer :
- LC/MS : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 294.2 vs. calculated 294.35 for related compounds) .
- NMR : ¹H and ¹³C NMR identify tautomeric forms (e.g., E/Z isomerism via coupling constants in piperidine ring protons). X-ray crystallography (as used for (Z)-(1,3-thiazinan-2-ylideneamino)formonitrile derivatives) resolves structural ambiguities .
- IR : Detects functional groups like C≡N (sharp ~2200 cm⁻¹) and NH stretches .
Advanced Research Questions
Q. How do microbial degradation pathways affect the environmental persistence of {[(2E)-piperidin-2-ylidene]amino}formonitrile?
- Methodological Answer : Microbial degradation involves enzymatic oxidation and hydrolysis. For example, thiourea derivatives are metabolized to form intermediates like (((2Z)-3-((6-chloropyridin-3-yl)methyl)-1-oxo-1λ⁴,3-thiazolidin-2-ylidene)amino)formonitrile (Th-6), followed by nitrile reduction to yield amine derivatives (Th-3) and eventual mineralization . Researchers should employ LC-HRMS and isotopic tracing to map degradation pathways in soil/water systems.
Q. What computational strategies (e.g., QSAR, QMMM) predict the reactivity of {[(2E)-piperidin-2-ylidene]amino}formonitrile in phosphorylated ligand synthesis?
- Methodological Answer : Quantum mechanics/molecular mechanics (QMMM) models simulate nucleophilic substitution at the nitrile group. For phosphorylated derivatives like [dimethylamino(ethoxy)phosphoryl]formonitrile, density functional theory (DFT) calculates transition-state energies for reactions with purine bases . Parameters include bond dissociation energies (C≡N vs. P=O) and solvent effects (dielectric constant).
Q. How can contradictions in reaction yields or spectroscopic data across studies be systematically addressed?
- Methodological Answer :
- Yield Discrepancies : Compare catalyst systems (e.g., Pd/C vs. Lewis acids) and purity of starting materials. For example, sulfonylation yields vary from 76% to 94% depending on substituent electronic effects .
- Spectroscopic Conflicts : Cross-validate with high-resolution techniques (e.g., single-crystal XRD vs. NMR) and replicate experiments under standardized conditions. Peer-reviewed structural data (e.g., Acta Crystallographica reports) should be prioritized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
